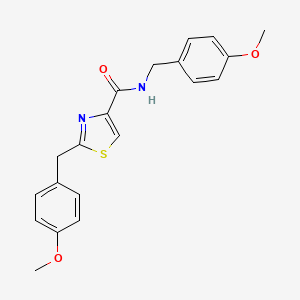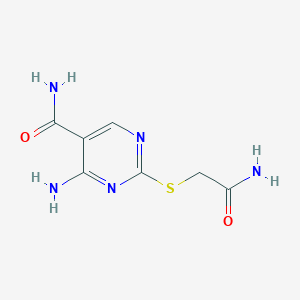![molecular formula C21H22N2O3 B2517896 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide CAS No. 1203140-46-8](/img/structure/B2517896.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide, is a synthetic molecule that appears to be related to indole acetamide derivatives. These compounds are of interest due to their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with anticonvulsant and anti-inflammatory activities have been synthesized and studied, suggesting that the compound may also possess such properties.
Synthesis Analysis
The synthesis of related indole acetamide derivatives involves multi-step organic reactions. For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in the presence of dry dichloromethane, lutidine, and a coupling agent, TBTU, under cooled conditions . This method could potentially be adapted for the synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The acetamide moiety is typically linked to the indole ring through an amide bond. In the case of the compound studied in paper , single crystal X-ray diffraction studies were used to determine its three-dimensional structure, and density functional theory calculations were employed for geometry optimization. Similar analytical techniques would be relevant for analyzing the molecular structure of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide.
Chemical Reactions Analysis
Indole acetamide derivatives can participate in various chemical reactions due to their functional groups. The amide bond, for example, can undergo hydrolysis under acidic or basic conditions. The indole ring can also be involved in electrophilic substitution reactions. The specific reactivity of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide would depend on the substituents present on the indole and phenyl rings, as well as the steric and electronic effects they impart.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives are influenced by their molecular structure. Spectroscopic analyses such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), ultraviolet-visible spectroscopy (UV-visible), and elemental analysis are used to characterize these compounds . The anti-inflammatory activity of these compounds can be assessed through in silico modeling studies targeting specific biological domains like COX-1 and COX-2 . Additionally, the safety and efficacy of related compounds, such as those with anticonvulsant activity, can be evaluated through pharmacological assays .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2,3-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-12-6-9-16(21(19)26-2)22-20(24)13-23-17-10-4-3-7-14(17)15-8-5-11-18(15)23/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMVMXHKKPYXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

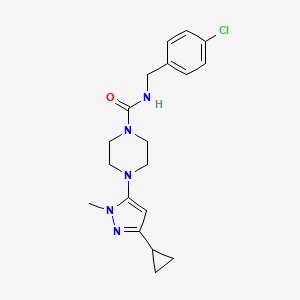
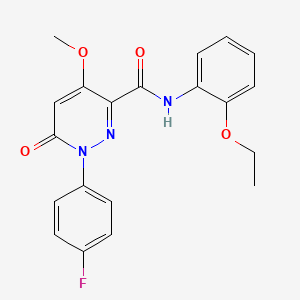

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
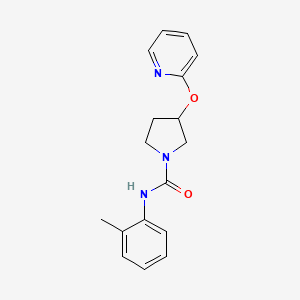

![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)
![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

